
1,4-Dihexylpiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihexylpiperazine-2,5-dione is a chemical compound belonging to the class of piperazine-2,5-diones. These compounds are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4, and two carbonyl groups at positions 2 and 5. The dihexyl substitution at positions 1 and 4 adds hydrophobic alkyl chains, which can influence the compound’s solubility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dihexylpiperazine-2,5-dione can be synthesized through the cyclization of N,N’-dihexyl-2-chloroacetamide. The reaction typically involves the use of a strong base such as sodium hydroxide in a polar organic solvent like acetonitrile. The reaction proceeds via the formation of an intermediate, which undergoes intramolecular cyclization to form the piperazine-2,5-dione ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dihexylpiperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1,4-dihexylpiperazine-2,5-diol.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Applications De Recherche Scientifique
1,4-Dihexylpiperazine-2,5-dione has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 1,4-dihexylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diphenylpiperazine-2,5-dione: Similar structure but with phenyl groups instead of hexyl groups.
1,4-Dimethylpiperazine-2,5-dione: Contains methyl groups at positions 1 and 4.
1,4-Dibenzylpiperazine-2,5-dione: Features benzyl groups at positions 1 and 4.
Uniqueness
1,4-Dihexylpiperazine-2,5-dione is unique due to its long alkyl chains, which impart distinct hydrophobic properties. This can influence its solubility, reactivity, and interaction with biological membranes, making it suitable for specific applications where other piperazine-2,5-diones may not be as effective .
Propriétés
Numéro CAS |
93498-20-5 |
|---|---|
Formule moléculaire |
C16H30N2O2 |
Poids moléculaire |
282.42 g/mol |
Nom IUPAC |
1,4-dihexylpiperazine-2,5-dione |
InChI |
InChI=1S/C16H30N2O2/c1-3-5-7-9-11-17-13-16(20)18(14-15(17)19)12-10-8-6-4-2/h3-14H2,1-2H3 |
Clé InChI |
UHWJSZRNLKNTGK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1CC(=O)N(CC1=O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


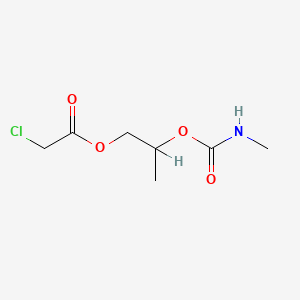
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)


![4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile](/img/structure/B14339904.png)
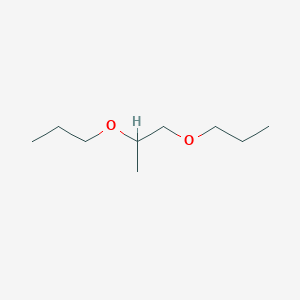
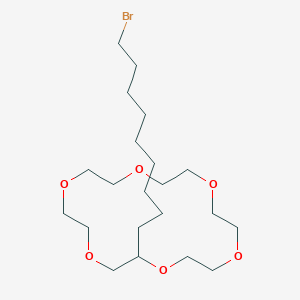
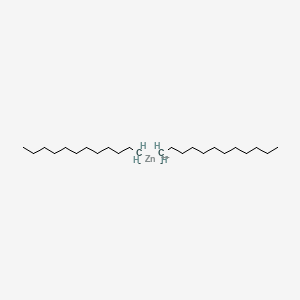
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14339921.png)
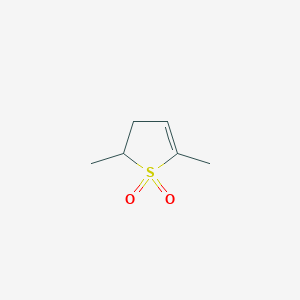
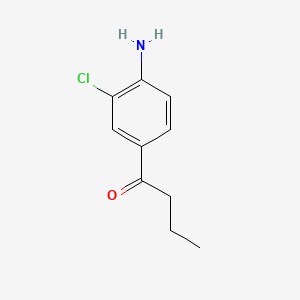
![N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide](/img/structure/B14339934.png)
